

The Primary Biological Activities of Carlina Oxide: A Technical Guide

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Compound of Interest

Compound Name: *Carlina oxide*

Cat. No.: *B125604*

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Introduction

Carlina oxide, a naturally occurring polyacetylene, is a prominent bioactive constituent isolated from the roots of various plants in the Asteraceae family, notably *Carlina acaulis* and *Carthamus caeruleus*.^{[1][2]} Historically used in traditional medicine for treating skin ailments and parasitic infections, recent scientific investigations have unveiled a spectrum of potent biological activities, positioning **Carlina oxide** as a molecule of significant interest for modern therapeutic and biotechnological applications.^{[3][4]} This document provides an in-depth technical overview of the core biological activities of **Carlina oxide**, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Core Biological Activities

Carlina oxide exhibits a diverse range of biological effects, with the most extensively studied being its cytotoxicity, antimicrobial, anti-inflammatory, and antioxidant properties.

Cytotoxicity and Anti-Cancer Potential

Carlina oxide has demonstrated significant cytotoxic effects against various cell lines, including both normal and cancerous cells.^[3] This activity is primarily mediated through the induction of apoptosis and necrosis.^[3]

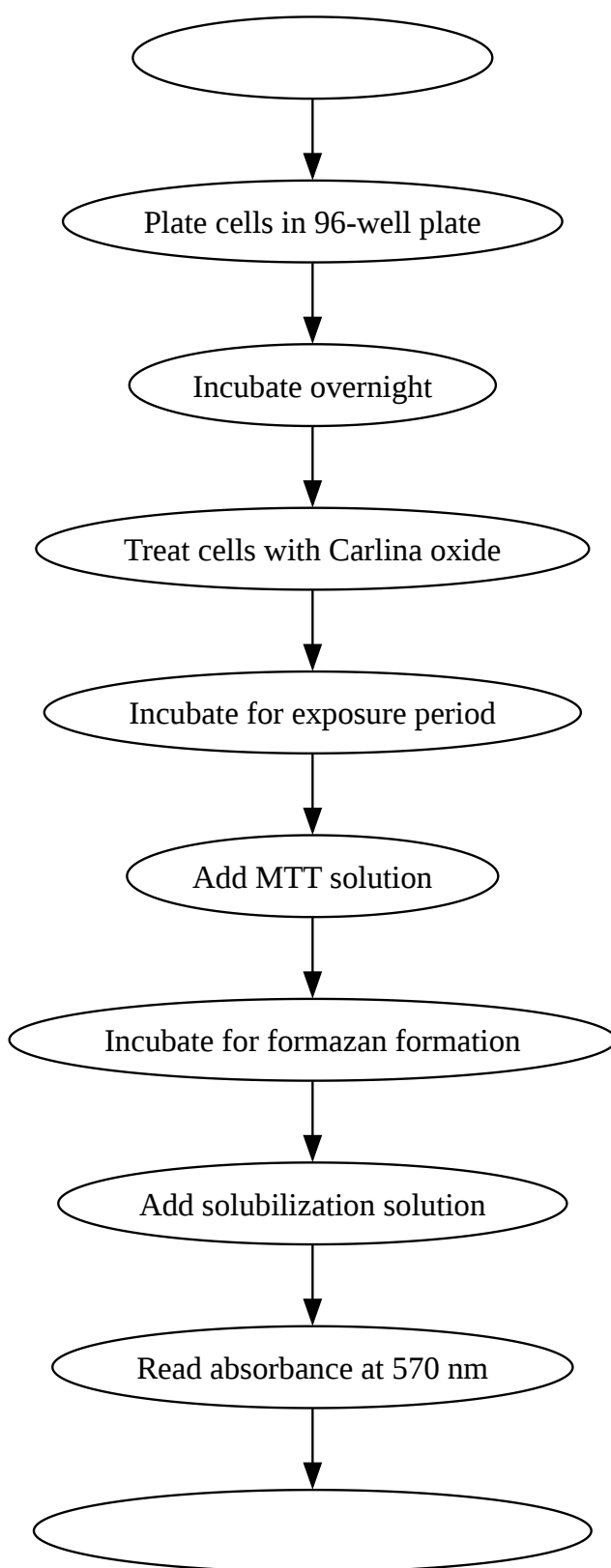
Quantitative Data Summary: Cytotoxicity

Cell Line	Assay	Endpoint	Concentration/Dose	Result	Reference(s)
BJ (normal human fibroblasts)	MTT Assay	Viability	3.125 µg/mL (17 µM)	Significant decrease in viable cells; increase in necrotic and early apoptotic cells	[3]
UACC-647 (melanoma)	MTT Assay	Viability	>3.125 µg/mL	Dose-dependent decrease in viability; increase in late apoptotic cells	[3]
UACC-903 (melanoma)	MTT Assay	Viability	Up to 50 µg/mL (274 µM)	Largely resistant	[3]
C32 (melanoma)	MTT Assay	Viability	Up to 50 µg/mL (274 µM)	Largely resistant	[3]
Human Keratinocytes (HaCaT)	MTT Assay	IC50	-	34.85 ± 2.4 µg/mL	[5]
Zebrafish Embryos	Acute Toxicity Test (ZFET)	LC50 (96h)	10.13 µg/mL	High in vivo toxicity	[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

- **Cell Plating:** Seed cells in a 96-well plate at a density of 1×10^4 to 1.5×10^5 cells/mL and incubate overnight at 37°C in a 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare serial dilutions of **Carlina oxide** in culture medium. Replace the existing medium with the medium containing different concentrations of **Carlina oxide** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- **Solubilization:** Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.



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Workflow for Carrageenan-Induced Paw Edema Assay.

Antioxidant Activity

Carlina oxide possesses antioxidant properties, which have been evaluated using various in vitro assays. [1][2][6] Experimental Protocol: DPPH Radical Scavenging Assay

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Reaction Mixture: Add different concentrations of **Carlina oxide** to the DPPH solution. A control is prepared with methanol instead of the sample.
- Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
- Calculation: The percentage of scavenging activity is calculated using the formula:
$$[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100.$$

Mechanisms of Action and Signaling Pathways

The biological activities of **Carlina oxide** are underpinned by its interaction with key cellular signaling pathways.

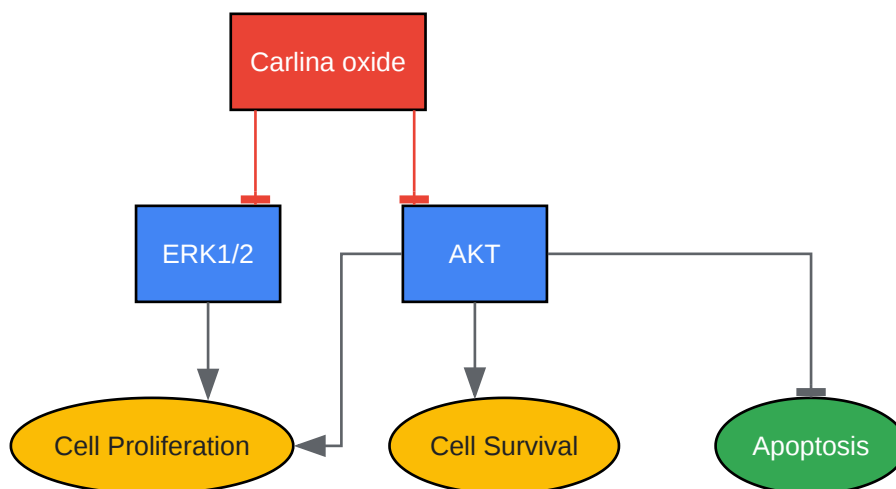
Modulation of AKT and ERK Signaling

In melanoma cells, **Carlina oxide** has been shown to decrease the expression of AKT kinase and extracellular signal-regulated kinase 1/2 (ERK1/2). [3][4] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and apoptosis. The downregulation of AKT and ERK1/2 by **Carlina oxide** likely contributes to its cytotoxic and pro-apoptotic effects. [3][4] Experimental Protocol: Western Blotting for AKT and ERK Expression

- Cell Lysis: Treat cells with **Carlina oxide**, then lyse the cells to extract total proteins.
- Protein Quantification: Determine the protein concentration in the lysates using a suitable method (e.g., BCA assay).

- SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total AKT, phosphorylated AKT, total ERK, and phosphorylated ERK.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathway: **Carlina Oxide** Effect on AKT/ERK



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Carlina oxide inhibits the AKT and ERK1/2 signaling pathways.

Modulation of PD-L1 Expression

Carlina oxide has been observed to modify the expression of Programmed Death-Ligand 1 (PD-L1) in certain cell lines. [3][4] PD-L1 is an immune checkpoint protein that can be

expressed on tumor cells and plays a crucial role in suppressing the host's anti-tumor immune response. The ability of **Carlina oxide** to alter PD-L1 expression suggests its potential as a modulator of the tumor microenvironment and as an adjunct to immunotherapy.

Experimental Protocol: qPCR for PD-L1 Expression

- RNA Extraction: Treat cells with **Carlina oxide** and then extract total RNA.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
- Quantitative PCR (qPCR): Perform qPCR using primers specific for the PD-L1 gene and a reference gene (e.g., GAPDH).
- Data Analysis: Analyze the qPCR data to determine the relative expression of PD-L1 mRNA in treated versus untreated cells.

Conclusion

Carlina oxide is a multifaceted natural compound with a compelling profile of biological activities, including potent cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. Its mechanisms of action, which involve the modulation of key cellular signaling pathways such as AKT/ERK and the immune checkpoint protein PD-L1, underscore its potential for further investigation and development in various therapeutic areas. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of **Carlina oxide**. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in preclinical and clinical settings.

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